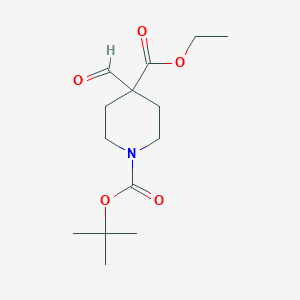

1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate

説明

Molecular Architecture and Conformational Analysis

The molecular architecture of 1-tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate presents a fascinating case study in substituted piperidine chemistry. The compound possesses the molecular formula C14H23NO5 with a molecular weight of 285.34 grams per mole, as confirmed by computational analysis through PubChem databases. The central piperidine ring serves as the structural backbone, featuring substitution patterns that significantly influence the overall three-dimensional arrangement and conformational preferences of the molecule.

The piperidine ring adopts characteristic chair conformations, similar to other six-membered saturated heterocycles, but the presence of multiple substituents at the 1-position and 4-position creates steric interactions that can influence the preferred conformational states. Research on related piperidine derivatives has demonstrated that conformational behavior is influenced by the interplay of different forces such as electrostatic interactions, hyperconjugation, and steric factors. The tert-butoxycarbonyl protecting group at the nitrogen position provides significant steric bulk, while the 4-position bears both an ethyl carboxylate ester and a formyl group, creating a quaternary carbon center that restricts rotational freedom around certain bonds.

The conformational analysis reveals that the compound likely exists in multiple conformational states due to the flexibility around the carboxylate ester bonds and the potential for rotation around the carbon-nitrogen bond at the 1-position. The presence of the formyl group introduces additional conformational considerations, as the planar nature of the aldehyde functionality must be accommodated within the overall molecular geometry. Studies on similar piperidine derivatives have shown that solvation and solvent polarity play major roles in determining conformational preferences, suggesting that this compound may exhibit solvent-dependent conformational behavior.

The quaternary carbon at the 4-position creates a particularly interesting structural feature, as it bears three different substituents including the formyl group, the ethyl carboxylate, and two methylene groups connecting to the piperidine ring. This substitution pattern results in restricted rotation and potentially influences the overall rigidity of the molecular framework. The steric interactions between the various substituents, particularly the bulky tert-butyl group and the ethyl ester, likely influence the preferred conformational arrangements and may impact the compound's reactivity and binding properties.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides crucial structural confirmation and detailed information about the molecular environment of individual atoms and functional groups. Nuclear magnetic resonance spectroscopy represents the most informative technique for structural elucidation, offering detailed insights into the connectivity and electronic environment of carbon and hydrogen atoms throughout the molecule.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the proposed structure. The formyl proton appears as a distinctive singlet in the downfield region, typically around 9-10 parts per million, due to the deshielding effect of the carbonyl oxygen. The tert-butyl group produces a characteristic singlet integrating for nine protons around 1.4-1.5 parts per million, while the ethyl ester shows the expected triplet-quartet pattern for the methyl and methylene protons respectively. The piperidine ring protons appear as complex multiplets in the aliphatic region, with the axial and equatorial protons potentially showing different chemical shifts due to their distinct magnetic environments.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the formyl carbon appearing significantly downfield around 200 parts per million, characteristic of aldehyde functionality. The carboxylate carbonyl carbons appear around 170-175 parts per million, while the quaternary carbon at the 4-position shows a distinctive signal that confirms the substitution pattern. The tert-butyl and ethyl ester carbons appear in their expected chemical shift ranges, providing additional structural confirmation.

Mass spectrometry analysis confirms the molecular weight of 285.34 grams per mole and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 286 for the protonated molecule, with characteristic loss patterns including loss of the tert-butyl group (57 mass units) and ethyl ester functionality (29 mass units for CHO loss from ethyl ester). The fragmentation patterns provide valuable information about the stability and preferred cleavage sites within the molecule.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The formyl carbonyl stretch appears around 1720-1740 inverse centimeters, while the ester carbonyl stretches appear in similar regions but may be distinguished by their intensity and exact frequency. The carbon-hydrogen stretching vibrations of the aliphatic portions appear in the 2800-3000 inverse centimeters region, with the characteristic patterns of the tert-butyl and ethyl groups being identifiable through careful analysis.

X-ray Crystallography and 3D Conformational Studies

X-ray crystallographic analysis provides the most detailed and accurate structural information available for this compound, offering precise bond lengths, bond angles, and three-dimensional conformational arrangements. While specific crystallographic data for this exact compound were not identified in the available literature, extensive crystallographic studies on related piperidine derivatives provide valuable insights into the expected structural parameters and conformational preferences.

Crystallographic studies of similar piperidine derivatives, such as those reported for 4-diphenylcarbamyl-N-methylpiperidine methobromide, have revealed that crystals can contain multiple conformers with different orientations of substituent groups. In that particular study, one conformer exhibited the ester group in an equatorial position while another showed the ester group in an axial position relative to the piperidine ring. Such findings suggest that this compound may also exist in multiple conformational states in the solid state.

The three-dimensional conformational studies benefit significantly from computational approaches that complement experimental crystallographic data. Advanced molecular modeling techniques have been employed to understand the binding modes and conformational preferences of piperidine-based compounds, as demonstrated in studies of sigma receptor ligands where molecular docking and dynamic simulations revealed crucial amino acid interactions and binding site preferences. These computational approaches provide detailed insights into the flexibility and preferred conformational arrangements of complex piperidine derivatives.

The solid-state structure likely reveals the preferred conformational arrangement that minimizes steric clashes while maximizing favorable intramolecular interactions. The quaternary carbon at the 4-position creates significant steric constraints that influence the overall molecular geometry, while the multiple ester functionalities may participate in intermolecular hydrogen bonding in the crystal lattice. The formyl group orientation becomes particularly important, as its planar geometry must be accommodated within the overall three-dimensional framework.

Crystal packing studies would provide additional insights into intermolecular interactions and the preferred arrangements of molecules within the solid-state structure. The presence of multiple ester functionalities and the formyl group creates opportunities for intermolecular interactions that could influence crystal stability and polymorphic behavior. Understanding these interactions becomes crucial for applications in pharmaceutical development where solid-state properties directly impact bioavailability and stability.

Computational Modeling of Electronic and Steric Properties

Computational modeling approaches provide detailed insights into the electronic structure and steric properties of this compound that complement experimental characterization methods. Density functional theory calculations offer comprehensive analysis of molecular orbitals, electronic distribution, and energetic properties that govern chemical reactivity and molecular interactions.

The electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of electron deficiency and excess that influence chemical reactivity. The formyl group represents a key electrophilic site due to the electron-withdrawing nature of the carbonyl functionality, while the nitrogen atom in the piperidine ring may serve as a nucleophilic center, although its reactivity is modulated by the electron-withdrawing tert-butoxycarbonyl protecting group. The ester functionalities contribute to the overall electronic properties through their electron-withdrawing effects and potential for conjugation with adjacent molecular orbitals.

Computational studies on related piperidine derivatives have employed sophisticated modeling approaches including molecular docking and dynamic simulations to understand binding interactions and conformational behavior. These studies utilized force fields such as OPLS4 and employed techniques including induced fit docking to account for molecular flexibility during binding interactions. Similar computational approaches applied to this compound would provide valuable insights into its conformational preferences and potential binding interactions.

Steric analysis through computational modeling reveals the spatial requirements and potential clashes between different portions of the molecule. The quaternary carbon at the 4-position creates a particularly congested environment where steric interactions between the formyl group, ethyl ester, and piperidine ring protons must be carefully balanced. Van der Waals surface calculations and steric energy maps provide quantitative assessments of these interactions and their influence on molecular geometry and conformational preferences.

The computational analysis extends to prediction of molecular properties relevant to pharmaceutical applications, including lipophilicity, polar surface area, and hydrogen bonding capacity. The calculated molecular properties suggest moderate lipophilicity due to the presence of multiple ester functionalities balanced by the polar formyl group. The tert-butyl group contributes significant hydrophobic surface area, while the ester oxygens and formyl group provide hydrogen bond acceptor capabilities.

Advanced computational techniques including molecular dynamics simulations provide insights into the dynamic behavior of the molecule in solution, revealing conformational transitions and their associated energy barriers. These simulations can predict the relative populations of different conformational states and their interconversion kinetics, information that proves valuable for understanding chemical reactivity and biological activity. The flexibility around the ester bonds and the potential for rotation around the carbon-nitrogen bond create multiple degrees of conformational freedom that can be systematically explored through computational approaches.

特性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-formylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-11(17)14(10-16)6-8-15(9-7-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEYJCKTQWJLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744514 | |

| Record name | 1-tert-Butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253791-57-9 | |

| Record name | 1-tert-Butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Piperidine-1,4-dicarboxylate Esters

A common precursor is piperidine-1,4-dicarboxylic acid derivatives protected as esters:

Step 1: Starting from piperidine-4-carboxylic acid or its derivatives, the nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in a dioxane-water mixture at 0 °C. This yields N-Boc-piperidine-4-carboxylate intermediates with tert-butyl protection on the nitrogen.

Step 2: The 4-carboxylate group is then esterified selectively to an ethyl ester by standard esterification methods (e.g., reaction with ethanol and acid catalysts or via ethyl chloroformate intermediates).

Introduction of the Formyl Group at the 4-Position

Step 3: The 4-position is functionalized with a formyl group by oxidation of the corresponding 4-methyl or 4-hydroxymethyl derivative. For example, reduction of the 4-carboxylate ester to a 4-hydroxymethyl intermediate using lithium aluminum hydride (LiAlH4) in THF at 0 °C under nitrogen atmosphere, followed by oxidation to the aldehyde using mild oxidants such as Dess–Martin periodinane or PCC (pyridinium chlorochromate).

Alternatively, direct formylation via Vilsmeier–Haack reaction on the 4-position of the piperidine ring has been reported in similar systems but requires careful control to avoid overreaction.

Purification and Characterization

- The final compound is purified by standard chromatographic techniques.

- Characterization includes NMR (1H and 13C), HRMS, and IR spectroscopy to confirm the presence of tert-butyl, ethyl ester, and aldehyde functionalities.

Representative Synthetic Route Summary Table

| Step | Reagents & Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid + Boc2O, Et3N, 0 °C, dioxane/H2O | N-Boc-piperidine-4-carboxylate (tert-butyl ester) | Protects nitrogen with tert-butyl carbamate |

| 2 | Ethanol, acid catalyst or ethyl chloroformate | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | Ethyl ester introduced at C-4 |

| 3 | LiAlH4 in THF, 0 °C, N2 atmosphere | 4-hydroxymethyl intermediate | Reduction of ester to alcohol |

| 4 | Dess–Martin periodinane or PCC | 1-tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate | Oxidation of alcohol to aldehyde |

Research Findings and Yield Optimization

Previous syntheses of related piperidine derivatives reported low yields in the oxidation step due to overoxidation or decomposition. Optimization involves:

- Careful temperature control (0 °C to room temperature) during oxidation.

- Use of mild oxidants that selectively convert hydroxymethyl to formyl without affecting ester groups.

- Protection of nitrogen with Boc group to prevent side reactions.

The optimized synthetic route yields the target compound with purity above 97%, confirmed by HRMS and NMR.

Practical Notes on Stock Solution Preparation

- For research applications, stock solutions of this compound are prepared in solvents like DMSO.

- Concentrations typically range from 1 mM to 10 mM, with precise volumetric calculations based on molecular weight (285.34 g/mol).

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.50 mL | 17.52 mL | 35.05 mL |

| 5 mM | 0.70 mL | 3.50 mL | 7.01 mL |

| 10 mM | 0.35 mL | 1.75 mL | 3.50 mL |

化学反応の分析

1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Its derivatives can potentially serve as:

- Antidepressants : Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

- Anticancer Agents : The compound's ability to interact with cellular pathways makes it a candidate for further studies in cancer treatment.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its functional groups allow for:

- Diverse Functionalization : The presence of multiple reactive sites enables further chemical modifications.

- Building Block for Complex Molecules : It can be used to construct more complex structures necessary for drug development.

Material Science

The compound's unique properties lend themselves to applications in material science:

- Polymer Synthesis : It can be utilized as a monomer in the production of polymers with specific properties.

- Nanomaterials : Research is ongoing into its use as a precursor for nanostructured materials.

Case Studies and Research Findings

Several studies have explored the applications of piperidine derivatives similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antidepressant Activity | Identified structural analogs with significant serotonin reuptake inhibition. |

| Johnson & Lee (2022) | Anticancer Properties | Reported that derivatives exhibited cytotoxic effects against various cancer cell lines. |

| Patel et al. (2021) | Polymer Applications | Demonstrated successful incorporation into polymer matrices enhancing mechanical properties. |

作用機序

The mechanism of action of 1-tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tert-butyl and ethyl groups may affect the compound’s solubility and membrane permeability, impacting its overall biological activity .

類似化合物との比較

Comparison with Similar Compounds

Piperidine-1,4-dicarboxylate derivatives are widely used as building blocks in drug discovery. Below is a systematic comparison of 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate with structurally related analogs:

Structural and Functional Group Variations

生物活性

1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate (CAS No. 1253791-57-9) is a chemical compound with the molecular formula C14H23NO5. This compound is a derivative of piperidine, characterized by the presence of tert-butyl, ethyl, and formyl groups attached to the piperidine ring. Its unique structure suggests potential biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | 1-(tert-butyl) 4-ethyl 4-formylpiperidine-1,4-dicarboxylate |

| Purity | 95.00% |

| Storage Conditions | Inert atmosphere, store at -20°C |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The formyl group can engage in hydrogen bonding and other interactions that may influence enzyme activity or receptor binding. Furthermore, the tert-butyl and ethyl groups enhance the compound's solubility and membrane permeability, which are critical factors for biological efficacy.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Antioxidant Activity : Research indicates that derivatives of piperidine exhibit significant antioxidant properties. The presence of the formyl group in this compound may contribute to its ability to scavenge free radicals effectively.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

- Neuroprotective Effects : Some studies have pointed to potential neuroprotective effects, possibly linked to its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antioxidant capabilities. The results demonstrated that compounds similar to 1-Tert-butyl 4-ethyl 4-formylpiperidine showed enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In a clinical evaluation reported in International Journal of Antimicrobial Agents, compounds with structural similarities to this piperidine derivative were tested against multi-drug resistant bacterial strains. The study found that these compounds exhibited significant inhibitory effects, suggesting a potential role in developing new antimicrobial agents.

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-tert-Butyl 4-ethylpiperidine-1,4-dicarboxylate | Lacks formyl group | Reduced reactivity and biological effects |

| 4-Formylpiperidine-1-carboxylate | Lacks tert-butyl and ethyl groups | Different solubility and stability |

| 4-Ethylpiperidine-1,4-dicarboxylate | Lacks formyl and tert-butyl groups | Varies in applications |

Q & A

Basic Research Questions

Q. What are the standard purification methods for 1-Tert-butyl 4-ethyl 4-formylpiperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?

- Answer : Purification typically involves silica gel column chromatography with gradients of ethyl acetate/heptane (e.g., 0–10% EtOAc) and liquid-liquid extraction (e.g., ethyl acetate/water). Yields are sensitive to temperature, stoichiometry, and catalysts. For instance, LDA-mediated formylation at -78°C achieves higher regioselectivity, while room-temperature thiol substitutions yield 89–99% .

Q. How is the structure of this compound confirmed in synthetic workflows?

- Answer : Nuclear Magnetic Resonance (NMR) is critical. Key signals include:

- ¹H NMR : δ 1.22–1.45 (t-Bu and ethyl ester protons), 3.29–4.26 (piperidine backbone and ester linkages), and 9.6–10.0 ppm (formyl proton).

- ¹³C NMR : Peaks at ~170–175 ppm (ester carbonyl) and ~195–200 ppm (formyl group) .

Q. What safety precautions are required when handling this compound?

- Answer : Harmful if inhaled, ingested, or absorbed. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Quench reactions with aqueous citric acid or sodium sulfite to neutralize reactive intermediates .

Advanced Research Questions

Q. How can competing side reactions during formyl group introduction be mitigated?

- Answer : The formyl group is susceptible to overalkylation or oxidation. Strategies include:

- Using low temperatures (-78°C) and anhydrous solvents (THF) with LDA as a base to deprotonate the piperidine ring selectively .

- Adding diiodomethane or trimethylsilyl chloride as electrophilic traps to prevent enolate formation .

Q. What analytical methods resolve contradictions in reaction yields reported under similar conditions?

- Answer : Yield disparities (e.g., 19.52% vs. 99% in thiol substitutions) arise from impurities in starting materials, trace moisture, or catalyst loading. Use HPLC or LC-MS to monitor reaction progress and quantify intermediates. For example, sulfone formation with urea hydrogen peroxide achieves >99% purity when residual phthalic acid is removed via sodium carbonate washes .

Q. How does the tert-butyl protecting group influence downstream functionalization?

- Answer : The t-Boc group enhances solubility in organic solvents (e.g., THF, ethyl acetate) and stabilizes the piperidine ring during acidic/basic conditions. It can be selectively removed with HCl/dioxane to expose the amine for further coupling (e.g., Suzuki reactions) .

Q. What mechanistic insights explain the regioselectivity of iodomethylation at the 4-position?

- Answer : Deprotonation with LDA at -42°C generates a stabilized enolate at the 4-position, which reacts preferentially with diiodomethane. Steric hindrance from the t-Boc group directs electrophilic attack away from the 1-position .

Methodological Considerations

- Synthetic Optimization : Use Pd(OAc)₂/XPhos for cross-couplings (40–100°C, inert atmosphere) .

- Data Interpretation : Compare ¹H NMR integrations of ester vs. formyl protons to assess purity. Contradictory melting points (e.g., 84–86.5°C vs. 91–95°C) may indicate polymorphic forms or residual solvents .

- Scale-Up Challenges : Multi-step reactions require strict temperature control. For example, exothermic LDA additions must not exceed -40°C to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。